![molecular formula C17H22N2O2 B181145 1-Adamantyl(2-nitrobenzyl)amine CAS No. 332108-14-2](/img/structure/B181145.png)
1-Adamantyl(2-nitrobenzyl)amine
Overview
Description
1-Adamantyl(2-nitrobenzyl)amine is a compound that features an adamantane moiety linked to a 2-nitrobenzylamine group. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The incorporation of adamantane into various compounds often enhances their pharmacological properties, making them more effective in drug delivery and other applications.
Preparation Methods
The synthesis of 1-Adamantyl(2-nitrobenzyl)amine typically involves several steps, starting with the preparation of the adamantane derivative and the 2-nitrobenzylamine precursor. One common method involves the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Adamantyl(2-nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, such as using hydrogenation catalysts.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of 1-Adamantyl(2-nitrobenzyl)amine, which combines an adamantyl group with a nitrophenyl moiety, suggest promising applications in drug discovery and development.
- Antiviral Activity : Research has shown that adamantyl amines exhibit antiviral properties against influenza viruses. A study highlighted the anti-influenza potency of several adamantyl amines, revealing that some compounds effectively block M2 proton channels associated with viral replication . This suggests that derivatives like this compound could be explored for similar antiviral applications.
- Cancer Treatment : The compound's structural analogs have been investigated for their ability to induce apoptosis in cancer cells. For instance, modifications of adamantyl-containing compounds have demonstrated effectiveness against acute myeloid leukemia (AML), suggesting that this compound may also possess anticancer properties .
Chemical Synthesis
In chemical synthesis, this compound can serve as a versatile reactant:
- Synthesis of Adamantyl Ureas : It can be used to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine. This reaction showcases the compound's utility in creating complex organic molecules with potential biological activity .
- Functionalization Reactions : The compound can participate in radical-based functionalization reactions, allowing for the conversion of diamondoid C–H bonds to C–C bonds. This versatility facilitates the generation of various products incorporating diverse functional groups, enhancing its application scope in organic synthesis .
Material Science
The unique properties of adamantane derivatives make them suitable for applications in material science:
- Nanomaterials : The hydrophobic characteristics and structural stability of this compound position it as a candidate for developing nanomaterials. Its ability to form inclusion complexes with cyclodextrins can enhance solubility and bioavailability, making it valuable for drug delivery systems .
Structure-Activity Relationship Studies
Understanding the relationship between molecular structure and biological activity is crucial for optimizing therapeutic agents:
- Comparative Analysis : Studies have compared this compound with structurally similar compounds. For example, compounds like 4-Aminophenol and 1-Aminoadamantane exhibit distinct biological activities due to their structural differences . Such comparative studies can inform the design of new derivatives with enhanced efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 1-Adamantyl(2-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nitrobenzylamine group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Adamantyl(2-nitrobenzyl)amine can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with a broader spectrum of activity.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of the adamantane and nitrobenzylamine moieties, which may confer distinct pharmacological and chemical properties.
Biological Activity
1-Adamantyl(2-nitrobenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an adamantane core, which is known for its rigidity and lipophilicity, linked to a 2-nitrobenzyl moiety. This unique structure enhances the compound's ability to penetrate biological membranes and interact with various cellular targets.
The mechanism of action for this compound involves several key interactions:
- Membrane Interaction : The adamantane moiety facilitates membrane permeability, allowing the compound to enter cells more effectively.
- Enzyme Interaction : The nitro group can influence the compound's interactions with enzymes and receptors, potentially modulating their activity.
- Antiviral Activity : Similar adamantane derivatives have demonstrated antiviral properties, particularly against influenza viruses by inhibiting the M2 proton channel .
Anticancer Properties
Research has indicated that derivatives of adamantyl amines, including this compound, may possess anticancer properties. A study focusing on adamantyl compounds showed that modifications to the structure could lead to significant apoptosis induction in cancer cell lines. For instance:
Compound | IC50 (μM) | Apoptosis (%) at 1 μM |
---|---|---|
This compound | TBD | TBD |
AHPN (6-[3′-(1-adamantyl)-4′-hydroxyphenyl]-2-naphthoic acid) | 0.33 | 70 |
AHPC (4-[3′-(1-adamantyl)-4′-hydroxyphenyl]cinnamic acid) | 0.10 | 90 |
These findings suggest that structural modifications can significantly impact biological activity, including growth inhibition in various cancer cell lines .
Antiviral Activity
The antiviral potential of adamantane derivatives has been well-documented. In a comparative study of various adamantyl amines against influenza A virus strains, several compounds exhibited sub-micromolar potency against both wild-type and mutant strains resistant to traditional treatments like amantadine. This highlights the potential of this compound in antiviral applications .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antileukemic Activity : A study indicated that certain adamantane derivatives could induce apoptosis in acute myeloid leukemia (AML) cells, suggesting a possible therapeutic role for related compounds .
- Broad-Spectrum Antibacterial Activity : Research on structurally related compounds showed promising antibacterial effects against various pathogens, including Candida albicans, further supporting the diverse biological activity of adamantane derivatives .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, enhancing our understanding of their action mechanisms at a molecular level .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]adamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-15(16)11-18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,18H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKHJFWKKYYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386080 | |
Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332108-14-2 | |
Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.